4-(4-Methylphenyl)-n-phenylpiperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-N-phenylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-15-7-9-17(10-8-15)20-11-13-21(14-12-20)18(22)19-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQWHQCLFVMXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946173 | |
| Record name | 4-(4-Methylphenyl)-N-phenylpiperazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2349-64-6 | |
| Record name | NSC89462 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Methylphenyl)-N-phenylpiperazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-n-phenylpiperazine-1-carbothioamide can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the formation of a protected piperazine intermediate, which is then deprotected to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-n-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carbothioamide group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity: Studies have shown that derivatives of piperazine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 4-(4-Methylphenyl)-n-phenylpiperazine-1-carbothioamide have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
- Analgesic Properties: Research has indicated that related thiazole-piperazine compounds demonstrate significant antinociceptive effects in animal models, suggesting potential applications in pain management .
The compound's biological activities include:
- Enzyme Inhibition: It has been studied for its inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters. Certain derivatives have shown promising results in enhancing mood and treating depression .
- Antimicrobial Effects: The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Agricultural Applications
Research into the use of carbothioamide derivatives has revealed their efficacy as agrochemicals. They can act as fungicides or herbicides due to their ability to interfere with plant growth regulators or microbial metabolism .
Case Study 1: Anticancer Activity
A study conducted on a series of piperazine derivatives, including this compound, showed significant cytotoxicity against human breast cancer cells (MCF-7). The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound over 48 hours. Results indicated an IC50 value of approximately 15 µM, highlighting its potential as an anticancer agent .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
Case Study 2: Enzyme Inhibition
In another investigation, this compound was tested for its inhibitory action on MAO-A. The kinetic studies revealed that the compound exhibited competitive inhibition with a Ki value of 0.142 µM, suggesting strong binding affinity for the enzyme .
| Enzyme | Inhibition Type | Ki (µM) |
|---|---|---|
| MAO-A | Competitive | 0.142 |
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-n-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substituents significantly influence molecular interactions and activity. Key analogs include:
- 4-(3-Trifluoromethylphenyl)-N-(4-methylpyridin-2-yl)piperazine-1-carbothioamide : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 4-methylphenyl group in the target compound. This analog was synthesized via oxidative desulfurization using sodium periodate .
- This compound has a molecular weight of 345.44 .
- 4-(3-Chlorophenyl)-4-(4-methylphenyl)-triazole-thione derivatives : These compounds (e.g., 23a, 24a) incorporate a triazole-thione scaffold alongside the 4-methylphenyl group, demonstrating higher synthetic yields (79–83%) compared to simpler piperazine-carbothioamides .
Table 1: Piperazine Ring Substituent Variations
*Calculated based on molecular formula.
Substituent Variations on the Carbothioamide Group
The N-phenyl group in the target compound can be replaced with other aromatic or heteroaromatic rings:
Table 2: Carbothioamide Substituent Variations
Carbothioamide vs. Carboxamide Derivatives
The substitution of sulfur (carbothioamide) with oxygen (carboxamide) alters electronic and steric profiles:
- N-(4-Methylpyridin-2-yl)-4-(3-trifluoromethylphenyl)piperazine-1-carboxamide : Carboxamide derivatives generally exhibit lower logP values compared to carbothioamides, impacting membrane permeability .
- N-(4-Chlorophenyl)piperazine-1-carboxamide hydrochloride : The hydrochloride salt form enhances water solubility, a critical factor for bioavailability .
Complex Derivatives with Additional Functional Groups
- Pyrazolyl-piperazine-carboxamides : These derivatives (e.g., ) demonstrate how bulky tert-butyl and pyrazole groups can optimize receptor selectivity .
Biological Activity
4-(4-Methylphenyl)-n-phenylpiperazine-1-carbothioamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperazine ring substituted with a methylphenyl group and a phenyl group, along with a carbothioamide functional group. This configuration contributes to its lipophilicity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways within cells.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to reduced proliferation of certain cell types.
- Receptor Modulation : It has been suggested that this compound can act on neurotransmitter receptors, which could influence mood and behavior.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation in preclinical models.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In a study examining the antimicrobial properties of various piperazine derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating strong antimicrobial efficacy compared to other tested compounds.
Case Study: Anti-inflammatory Assessment
In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.
Therapeutic Applications
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Infectious Diseases : Its antimicrobial properties may be harnessed in developing treatments for bacterial infections.
- Inflammatory Disorders : The anti-inflammatory effects suggest possible use in conditions such as arthritis or other inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 4-(4-Methylphenyl)-N-phenylpiperazine-1-carbothioamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including:
- Piperazine ring formation : Reacting 1,2-diamine derivatives with sulfonate salts (e.g., dibenzenesulfonimide triflate) under basic conditions (e.g., DBU) .
- Carbothioamide introduction : Using carbon disulfide or thioacetic acid under basic conditions to functionalize the piperazine ring .
- Purification : Recrystallization or column chromatography improves purity (>95%) .
Optimization strategies include: - Temperature control (e.g., 60–80°C for cyclization).
- Solvent selection (e.g., DMF or THF for polar intermediates).
- Automated platforms (e.g., continuous flow reactors) for scalability .
Q. What analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
Key methods include:
- NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl/thioamide groups) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- HPLC : Assesses purity (>98% for pharmacological studies) .
- FT-IR : Identifies functional groups (e.g., C=S stretch at ~1170–1185 cm⁻¹) .
Q. How does the carbothioamide group influence the compound’s reactivity compared to other piperazine derivatives?
The carbothioamide group enhances:
- Electrophilicity : Facilitates nucleophilic substitutions (e.g., with amines or thiols) .
- Metal coordination : Potential for chelation studies due to sulfur’s lone pairs .
- Stability : Reduced susceptibility to hydrolysis compared to carboxamides, making it suitable for in vitro assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl rings) affect biological activity in piperazine carbothioamide derivatives?
- Electron-withdrawing groups (e.g., -F, -Cl): Increase receptor binding affinity by enhancing electrostatic interactions (e.g., cytotoxic activity in fluorophenyl analogs) .
- Methyl groups : Improve lipophilicity, potentially enhancing blood-brain barrier penetration (observed in 4-methylphenyl derivatives) .
- Bulkier substituents : May reduce solubility but increase selectivity for hydrophobic binding pockets .
Comparative studies using IC₅₀ values and molecular docking can quantify these effects .
Q. How can researchers resolve contradictions in biological activity data across studies on similar piperazine derivatives?
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for variables like pH and temperature .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
- Structural validation : X-ray crystallography to confirm conformations influencing target interactions .
Q. What in silico methods are recommended for predicting the compound’s binding affinity to biological targets?
- Molecular docking : Tools like AutoDock Vina to simulate interactions with receptors (e.g., dopamine D3 receptors) .
- QSAR models : Train on datasets of piperazine derivatives to predict activity based on substituent descriptors (e.g., logP, polar surface area) .
- MD simulations : Assess binding stability over time (e.g., GROMACS for 100-ns trajectories) .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
- Side reactions : Optimize stoichiometry (e.g., 1.2 equivalents of carbothioamide precursor) and use in-line IR monitoring .
- Purification bottlenecks : Switch from column chromatography to high-throughput crystallization .
- Cost : Replace expensive coupling agents (e.g., HATU) with EDC/HCl in later stages .
Q. How do electronic effects of substituents on phenyl rings impact pharmacokinetic properties?
- Electron-donating groups (e.g., -OCH₃): Increase metabolic stability but may reduce aqueous solubility .
- Halogens (e.g., -F, -Cl): Enhance bioavailability by resisting first-pass metabolism (see 4-fluorophenyl analogs with t₁/₂ > 6 hrs) .
- LogP optimization : Balance lipophilicity (target logP ~3–4) for membrane permeability without excessive plasma protein binding .
Q. What strategies improve solubility and stability in aqueous solutions for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- pH adjustment : Buffer at pH 6.5–7.4 to stabilize the carbothioamide group .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Q. How can selectivity against off-target receptors/enzymes be evaluated in pharmacological studies?
- Panel screening : Test against related targets (e.g., serotonin 5-HT₂A vs. dopamine D2 receptors) .
- Kinase profiling : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- CRISPR knockouts : Validate target specificity in cell lines lacking the receptor of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
